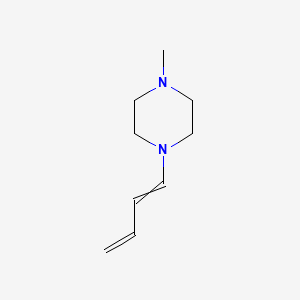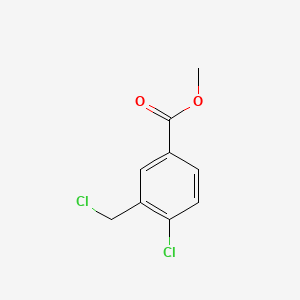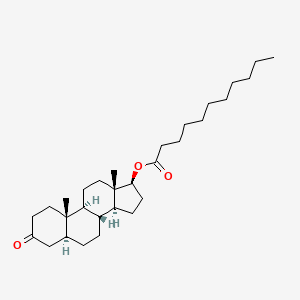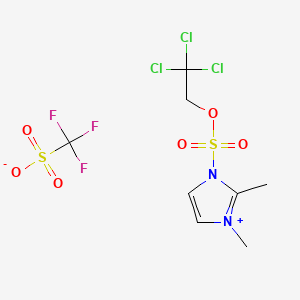
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves several steps. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve higher efficiency and consistency.
Análisis De Reacciones Químicas
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the triflate anion can participate in various ionic interactions, affecting the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium triflate: This compound has a similar imidazolium core but with different alkyl substituents, leading to variations in its physical and chemical properties.
1-Ethyl-3-methylimidazolium triflate: Another imidazolium-based compound with different alkyl groups, affecting its solubility and reactivity.
1-Hexyl-3-methylimidazolium triflate:
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other imidazolium-based compounds .
Propiedades
IUPAC Name |
2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBDWITZWWGFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3F3N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)

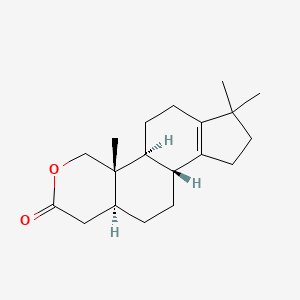

![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)
